molecular formula C11H16NO2.CH3O4S<br>C12H19NO6S B13785260 Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate CAS No. 68867-59-4

Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate

Cat. No.: B13785260
CAS No.: 68867-59-4
M. Wt: 305.35 g/mol
InChI Key: PQXZEJDABLZLMP-UHFFFAOYSA-M
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Description

Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are characterized by the presence of a positively charged nitrogen atom within the pyridine ring. Pyridinium salts are widely used in various fields due to their unique chemical properties, including their ability to act as catalysts, ionic liquids, and intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium salts typically involves the alkylation of pyridine with alkyl halides. For Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate, the synthesis can be achieved through the reaction of 3-(butoxycarbonyl)-1-methylpyridine with methyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, and the temperature is maintained at around 50-60°C to ensure optimal yield .

Industrial Production Methods

Industrial production of pyridinium salts often involves large-scale batch or continuous processes. The key steps include the preparation of the pyridine derivative, followed by its alkylation with the appropriate alkylating agent. The reaction mixture is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted pyridinium derivatives .

Scientific Research Applications

Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate involves its interaction with molecular targets through ionic and covalent bonding. The positively charged nitrogen atom in the pyridinium ring can interact with negatively charged sites on enzymes or other biomolecules, leading to inhibition or activation of biological pathways. In catalytic applications, it acts as an electrophile, facilitating various organic transformations .

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium chloride
  • Pyridinium bromide
  • N-methylpyridinium iodide
  • N-butylpyridinium sulfate

Uniqueness

Pyridinium, 3-(butoxycarbonyl)-1-methyl-, methyl sulfate is unique due to its butoxycarbonyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic properties .

Properties

CAS No.

68867-59-4

Molecular Formula

C11H16NO2.CH3O4S
C12H19NO6S

Molecular Weight

305.35 g/mol

IUPAC Name

butyl 1-methylpyridin-1-ium-3-carboxylate;methyl sulfate

InChI

InChI=1S/C11H16NO2.CH4O4S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-5-6(2,3)4/h5-7,9H,3-4,8H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

PQXZEJDABLZLMP-UHFFFAOYSA-M

Canonical SMILES

CCCCOC(=O)C1=C[N+](=CC=C1)C.COS(=O)(=O)[O-]

Origin of Product

United States

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